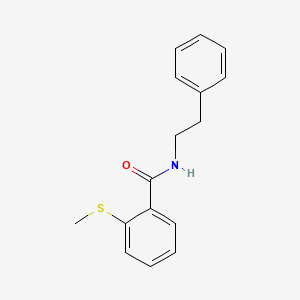![molecular formula C16H25N5O B5527921 N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5527921.png)
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, cyclization processes, and specific conditions to introduce various functional groups. For example, a study detailed the synthesis of a pyrazole derivative through a reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, showcasing a complex rearrangement and N-formylation (Ledenyova et al., 2018).
Molecular Structure Analysis
X-ray diffraction studies are a common tool for determining the crystal and molecular structure of pyrazole derivatives. The structural analysis often reveals intricate hydrogen bonding interactions and molecular conformations, as seen in the synthesis and characterization of various pyrazole compounds (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including cyclocondensation and rearrangement processes, leading to a wide range of functionalized compounds. These reactions are influenced by the reactants used, catalysts, and reaction conditions, contributing to the diversity of pyrazole-based molecules (Girreser et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting points, and crystallinity, can be deduced from their molecular structure and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and functional group transformations, are essential for their application in various fields, such as medicinal chemistry and material science. Studies often explore these properties through synthetic modifications and biological evaluations (Saeed et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-5-7-13-10-15(19-18-13)16(22)17-9-8-14-11(3)20-21(6-2)12(14)4/h10H,5-9H2,1-4H3,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCZNKPMGUAXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCCC2=C(N(N=C2C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5527842.png)
![{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5527846.png)
![3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5527851.png)
![4-[(2-fluoro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5527855.png)
![methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5527860.png)
![4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B5527877.png)
![1-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5527889.png)


![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5527902.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5527917.png)
![2-amino-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5527923.png)
![dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyrazin]-3'(2'H)-one](/img/structure/B5527927.png)
![9-(2,3-difluorobenzyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527938.png)